4-Hydroxy-2,5,6-trichloroisophthalonitrile
Overview
Description
4-hydroxychlorothalonil is a member of the class of trichlorophenols that is isophthalonitrile substituted at positions 2, 4 and 5 by chloro groups and at position 6 by a hydroxy group. The major metabolite of chlorothalonil. It has a role as a bacterial xenobiotic metabolite. It is a member of trichlorophenols and a nitrile. It derives from an isophthalonitrile.
Mechanism of Action
Target of Action
It is a transformation product of the fungicide chlorothalonil , which is known to target a broad spectrum of fungi and mildew .
Mode of Action
It’s parent compound, chlorothalonil, is known to react with glutathione, forming a glutathione adduct with the elimination of hcl . It’s plausible that 2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile may have a similar interaction with its targets.
Biochemical Pathways
It’s parent compound, chlorothalonil, is known to affect various biochemical pathways related to fungal growth and development .
Pharmacokinetics
It’s parent compound, chlorothalonil, is known to be non-systemic and is slowly released into waterways once applied .
Result of Action
It’s parent compound, chlorothalonil, is known to control fungal foliar diseases on various fruits, vegetables, ornamentals, and turf .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its parent compound, chlorothalonil, degrades rapidly in clear, shallow water through aqueous photolysis . It’s also known that the degradation rates of chlorothalonil are influenced by factors like temperature, pH, and microbial activity.
Properties
IUPAC Name |
2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl3N2O/c9-5-3(1-12)6(10)7(11)8(14)4(5)2-13/h14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQKYGOECVSPIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182586 | |
Record name | 4-Hydroxy-2,5,6-trichloroisophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28343-61-5 | |
Record name | 4-Hydroxy-2,5,6-trichloroisophthalonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28343-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2,5,6-trichloroisophthalonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028343615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-2,5,6-trichloroisophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trichloro-6-hydroxy-isophthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-2,5,6-TRICHLOROISOPHTHALONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQJ3P52AEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxychlorothalonil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4-hydroxy-2,5,6-trichloroisophthalonitrile, and how is it formed?
A1: this compound (CHLOROTHALONIL-4-HYDROXY) is a major degradation product of the widely used fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile). [] It is formed through the microbial and photolytic degradation of chlorothalonil in the environment. [, , , ]
Q2: What are the concerns surrounding the presence of this compound in the environment?
A2: While chlorothalonil itself is relatively immobile in soil, this compound is more polar and can leach into water sources. [] This is concerning because it has been detected in golf course green leachate, which often mixes with surface water. [] Furthermore, this compound is more persistent, mobile, and potentially more toxic than its parent compound, chlorothalonil. [] Its presence raises concerns about potential long-term ecological effects on aquatic organisms. [, ]
Q3: Can this compound be further degraded by microbes?
A3: Yes, recent research has shown that this compound can undergo complete microbial reductive dechlorination. [] This process involves the sequential removal of chlorine atoms, ultimately leading to the formation of 4-hydroxy-isophthalonitrile. []
Q4: Which microorganisms are involved in the degradation of this compound?
A4: Dehalogenimonas species have been identified as key players in the reductive dechlorination of this compound. [] Their abundance significantly increased during the degradation process, indicating their role in utilizing this compound as a terminal electron acceptor for organohalide respiration. [] Other microbial populations, such as Syntrophobacter, Acetobacterium, and Methanosarcina spp., were also present and likely play supporting roles in this process. []
Q5: Does repeated application of chlorothalonil affect its degradation and the accumulation of this compound in soil?
A5: Yes, studies have shown that repeated application of chlorothalonil can suppress its degradation in soil. [] This leads to the accumulation of this compound in the soil. [] This suppression is believed to be partly due to the toxic effects of this compound on soil microorganisms responsible for chlorothalonil degradation. []
Q6: Can this compound be degraded by photochemical processes?
A6: Yes, research has demonstrated that this compound can be photodegraded. [, ] Exposure to sunlight, particularly in the presence of nanometer TiO2, can accelerate this degradation process. [] This photodegradation effectively breaks down the compound, preventing the accumulation of this compound. []
Q7: What analytical techniques are used to detect and quantify chlorothalonil and this compound?
A7: Various analytical techniques have been employed for the detection and quantification of chlorothalonil and this compound in environmental and food samples. These include:
- Gas chromatography-mass spectrometry (GC-MS): This technique is commonly used after extraction and derivatization of the compounds. [, , , ]
- High-performance liquid chromatography (HPLC): HPLC with UV detection has been utilized for analyzing these compounds in water samples. []
- Liquid chromatography-mass spectrometry (LC/MS) with atmospheric pressure photoionization (APPI): This method offers high sensitivity and simplicity for analyzing chlorothalonil and this compound in various matrices. []
Q8: What are the implications of detecting this compound in cord blood samples?
A8: The recent detection of this compound in cord blood samples raises concerns about potential fetal exposure to this chlorothalonil metabolite. [] This finding highlights the ability of some chlorothalonil degradation products to cross the placental barrier and potentially impact fetal development. [] Further research is needed to fully understand the potential health implications of this exposure pathway.
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